

# Evaluating the Cost-Effectiveness of AB-3PRGD2 Therapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B053996

[Get Quote](#)

The landscape of oncology is continually evolving with the advent of targeted therapies that promise enhanced efficacy and reduced off-target toxicities. Among these, targeted radionuclide therapies are gaining prominence. This guide provides a comprehensive evaluation of the cost-effectiveness of **AB-3PRGD2** therapy, a novel agent in this class. By comparing its performance with alternative treatments and presenting supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals.

## Introduction to AB-3PRGD2 Therapy

**AB-3PRGD2** is an investigational targeted radionuclide therapy. It consists of three key components:

- 177-Lutetium (177Lu): A beta-emitting radioisotope that delivers therapeutic radiation to target cells.
- 3PRGD2: A dimeric cyclic RGD peptide that specifically targets integrin  $\alpha v \beta 3$ .
- Albumin-binding motif (AB): This component is designed to enhance the pharmacokinetic properties of the agent, prolonging its circulation time and potentially increasing tumor uptake.

Integrin  $\alpha v \beta 3$  is a compelling therapeutic target as it is overexpressed on various tumor cells and is crucial for tumor angiogenesis and metastasis.<sup>[1]</sup> By targeting this integrin, 177Lu-**AB-3PRGD2** is designed to deliver therapeutic radiation directly to the tumor site.

**3PRGD2** aims to deliver a cytotoxic radiation dose directly to the tumor microenvironment.

## Mechanism of Action: The Integrin $\alpha v\beta 3$ Signaling Pathway

The RGD peptide component of **AB-3PRGD2** binds to integrin  $\alpha v\beta 3$  on the surface of tumor and endothelial cells. This binding not only facilitates the delivery of  $177\text{Lu}$  but can also interfere with the natural signaling pathways of the integrin, which are involved in cell adhesion, migration, proliferation, and survival.



[Click to download full resolution via product page](#)

Integrin  $\alpha v\beta 3$  signaling pathway and the action of **177Lu-AB-3PRGD2**.

## Performance and Efficacy of AB-3PRGD2

As **177Lu-AB-3PRGD2** is in the early stages of clinical development, performance data is primarily from a first-in-human study.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Summary of **177Lu-AB-3PRGD2** Performance in a First-in-Human Study

| Parameter                 | Finding                                       | Citation(s)                                                                     |
|---------------------------|-----------------------------------------------|---------------------------------------------------------------------------------|
| Dosimetry                 |                                               |                                                                                 |
| Whole-body effective dose | $0.251 \pm 0.047 \text{ mSv/MBq}$             | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Absorbed dose in kidneys  | $0.684 \pm 0.132 \text{ mGy/MBq}$             | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Red bone marrow dose      | $0.157 \pm 0.032 \text{ mGy/MBq}$             | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Pharmacokinetics          |                                               |                                                                                 |
| Blood half-life           | $2.85 \pm 2.17 \text{ hours}$                 | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Primary excretion route   | Urinary system                                | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Safety                    |                                               |                                                                                 |
| Adverse Events            | No adverse events over grade 3 were observed. | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |

Preclinical studies using a similar compound, **177Lu-3PRGD2**, in a glioblastoma mouse model demonstrated significant tumor growth inhibition.[\[6\]](#)

## Comparative Analysis with Alternative Therapies

A direct cost-effectiveness comparison is challenging due to the nascent stage of **AB-3PRGD2**'s clinical trials. However, we can compare its profile with established therapies for cancers where integrin  $\alpha\beta 3$  is a relevant target, such as non-small cell lung cancer (NSCLC) and glioblastoma.

Alternatives include:

- Other Targeted Radionuclide Therapies (TRT): Such as <sup>177</sup>Lu-PSMA-617 for prostate cancer, which provides a benchmark for this class of drugs.
- Anti-angiogenic Therapies: Bevacizumab and Endostar, which also target tumor vasculature.
- Standard Chemotherapy: Regimens that are the current standard of care.

Table 2: Comparative Efficacy of **AB-3PRGD2** and Alternative Therapies

| Therapy         | Mechanism of Action                                 | Efficacy Highlights                                                                                                                                                                                                    | Citation(s)                             |
|-----------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| 177Lu-AB-3PRGD2 | Targets integrin $\alpha v\beta 3$ to deliver 177Lu | Early-phase data shows promise; preclinical models show significant tumor inhibition. <a href="#">[6]</a>                                                                                                              | <a href="#">[2]</a> <a href="#">[6]</a> |
| Bevacizumab     | Monoclonal antibody against VEGF-A                  | In metastatic colorectal cancer, extends life by a median of 4.7 months.<br><a href="#">[7]</a>                                                                                                                        | <a href="#">[7]</a>                     |
| Endostar        | Recombinant human endostatin, inhibits angiogenesis | Combined with chemoradiotherapy for NSCLC, significantly improved 1-year survival rate (RR=1.113). <a href="#">[8]</a> For locally advanced cervical cancer, improved 2-year PFS (91.3% vs 56.6%). <a href="#">[9]</a> | <a href="#">[8]</a> <a href="#">[9]</a> |
| 177Lu-PSMA-617  | Targets PSMA to deliver 177Lu                       | In metastatic castration-resistant prostate cancer, provided a gain of 0.39 quality-adjusted life years (QALYs) over standard of care alone. <a href="#">[10]</a>                                                      | <a href="#">[10]</a>                    |

Table 3: Estimated Cost of **AB-3PRGD2** and Alternative Therapies

| Therapy                                      | Estimated Cost per Treatment Course (USD)                                                                                                                                                                                                                                       | Notes                                                                                                                 | Citation(s) |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-------------|
| 177Lu-AB-3PRGD2                              | Not yet established (likely to be in the range of other TRTs)                                                                                                                                                                                                                   | -                                                                                                                     | -           |
| Peptide Receptor Radionuclide Therapy (PRRT) | \$20,000 - \$30,000 per cycle                                                                                                                                                                                                                                                   | General cost for this class of therapy. A full course may involve multiple cycles.                                    |             |
| 177Lu vipivotide tetraxetan (Pluvicto)       | <p>~ngcontent-ng-<br/>c4139270029=""<br/>_nghost-ng-<br/>c2578480121=""<br/>class="inline ng-star-inserted"&gt;</p> <p>177Lu-based therapy, providing a strong cost comparison.</p> <p>48,500 per vial; 48,500 per vial;</p> <p>122,500 for a 6-cycle course (Canada price)</p> | A recently approved 177Lu-based therapy, providing a strong cost comparison.                                          | [11]        |
| Bevacizumab (Avastin)                        | \$42,800 - \$55,000                                                                                                                                                                                                                                                             | For a course of treatment. <sup>[7]</sup> In Canada, about \$40,000 per year. <sup>[7]</sup>                          | [7]         |
| Endostar                                     | Lower than other anti-angiogenic drugs                                                                                                                                                                                                                                          | Specific cost data is not readily available, but it is marketed as a more affordable option in China. <sup>[12]</sup> | [12]        |

## Framework for Cost-Effectiveness Evaluation

A formal cost-effectiveness analysis for **AB-3PRGD2** will require mature clinical trial data. The primary metric used in such analyses is the Incremental Cost-Effectiveness Ratio (ICER),

which is the additional cost of a new therapy divided by the additional health benefit it provides (often measured in Quality-Adjusted Life Years, or QALYs).



[Click to download full resolution via product page](#)

Logical workflow for a cost-effectiveness analysis.

For another <sup>177</sup>Lu-based therapy, the ICER was estimated at €69,418 per QALY in Germany, and it was found to be a dominant (more effective and less costly) option compared to cabazitaxel in another scenario.[10] In the US, an ICER of \$200,708 per QALY was calculated. [13] These figures provide a potential range for what might be considered cost-effective for **AB-3PRGD2**.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

#### Protocol for the First-in-Human Study of **177Lu-AB-3PRGD2**[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Study Design: Open-label, non-controlled, non-randomized study.
- Patient Population: 10 patients with advanced integrin  $\alpha v\beta 3$ -avid tumors.
- Inclusion Criteria: Patients with pathologically confirmed tumors with high RGD uptake on a <sup>68</sup>Ga-RGD PET/CT scan.
- Intervention: A single intravenous injection of  $1.57 \pm 0.08$  GBq of **177Lu-AB-3PRGD2**.
- Assessments:
  - Pharmacokinetics and Dosimetry: Serial whole-body scans and blood sampling at multiple time points post-injection.
  - Safety: Monitoring of adverse events and laboratory tests (hematology, liver, and kidney function) at baseline and every 2 weeks for 6-8 weeks.



[Click to download full resolution via product page](#)

Workflow of the first-in-human study of **177Lu-AB-3PRGD2**.

## Conclusion and Future Outlook

177Lu-AB-3PRGD2 represents a promising new agent in the targeted radionuclide therapy class. Its mechanism of targeting integrin  $\alpha v\beta 3$  is well-founded, and early clinical data suggest a favorable safety profile.

A definitive assessment of its cost-effectiveness is premature. However, by using other targeted radionuclide therapies as a proxy, it is anticipated that the cost will be substantial. For 177Lu-AB-3PRGD2 to be considered cost-effective, upcoming clinical trials will need to demonstrate a significant improvement in efficacy—such as extended survival or improved quality of life—over the current standards of care for its target indications.

The data presented in this guide, particularly the comparative tables and experimental workflows, should serve as a valuable resource for professionals in the field to contextualize the potential of this emerging therapy. As more data from ongoing and future clinical trials become available, a clearer picture of the cost-effectiveness of **177Lu-AB-3PRGD2** will emerge.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Integrin  $\alpha v\beta 3$ -Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us-uk.bookimed.com [us-uk.bookimed.com]
- 3. The cheaper drug, bevacizumab, should be referred to NICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and dosimetry of **177Lu-AB-3PRGD2** in patients with advanced integrin  $\alpha v\beta 3$ -positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted **177Lu-3PRGD2** and Combined Therapy with Endostar – ScienceOpen [scienceopen.com]
- 7. news-medical.net [news-medical.net]
- 8. Endostar (rh-endostatin) improves efficacy of concurrent chemoradiotherapy for locally advanced non-small cell lung cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endostar, an Antiangiogenesis Inhibitor, Combined With Chemoradiotherapy for Locally Advanced Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost-utility analysis of **177Lu-PSMA-617** radioligand therapy in second-line and third-line treatment for metastatic castration-resistant prostate cancer (mCRPC) in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]

- 12. The Efficacy and Safety of Continuous Intravenous Endostar Treatment Combined With Concurrent Chemoradiotherapy in Patients With Locally Advanced Cervical Squamous Cell Carcinoma: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-Effectiveness Analysis of 177Lu-PSMA-617 Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Cost-Effectiveness of AB-3PRGD2 Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053996#evaluating-the-cost-effectiveness-of-ab-3prgd2-therapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)